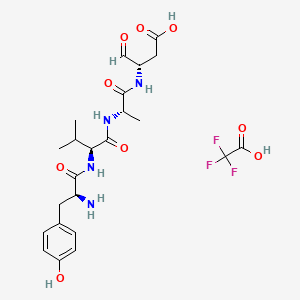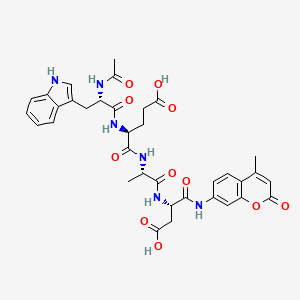
Ac-WEAD-AMC (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-WEAD-AMC (trifluoroacetate salt), also known as Ac-Trp-Glu-Ala-Asp-AMC, is a fluorogenic substrate specifically designed for caspase-1 and caspase-4. Upon enzymatic cleavage by these caspases, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified through its fluorescence properties. This compound is widely used in biochemical assays to measure caspase activity, which is crucial in the study of apoptosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-WEAD-AMC (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). The process typically starts with the anchoring of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of Ac-WEAD-AMC (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ac-WEAD-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1 and caspase-4, releasing AMC, which is then detected through fluorescence .
Common Reagents and Conditions: The enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) typically requires the presence of active caspase-1 or caspase-4. The reaction is carried out under physiological conditions, often in a buffered solution at pH 7.4 and at 37°C .
Major Products Formed: The major product formed from the enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence with excitation/emission maxima of 340-360/440-460 nm .
Scientific Research Applications
Ac-WEAD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the quantification of caspase-1 and caspase-4 activity, which is essential for studying apoptosis and inflammatory processes. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors of caspase activity .
Mechanism of Action
The mechanism of action of Ac-WEAD-AMC (trifluoroacetate salt) involves its cleavage by caspase-1 or caspase-4. These enzymes recognize the specific peptide sequence (Trp-Glu-Ala-Asp) and cleave the bond, releasing AMC. The released AMC exhibits fluorescence, which can be measured to quantify the activity of the caspases. This mechanism is crucial for understanding the role of caspases in apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DEVD-AMC (trifluoroacetate salt)
- Ac-LEHD-AMC (trifluoroacetate salt)
- Ac-YVAD-AMC (trifluoroacetate salt)
Uniqueness: Ac-WEAD-AMC (trifluoroacetate salt) is unique due to its specificity for caspase-1 and caspase-4. While other similar compounds may target different caspases, Ac-WEAD-AMC is particularly valuable for studying the specific roles of caspase-1 and caspase-4 in apoptosis and inflammation .
Properties
Molecular Formula |
C35H38N6O11 |
|---|---|
Molecular Weight |
718.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H38N6O11/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46)/t18-,25-,26-,27-/m0/s1 |
InChI Key |
QSPMNUGLBLYYJO-RCZUJUSPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


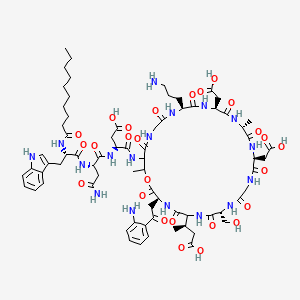
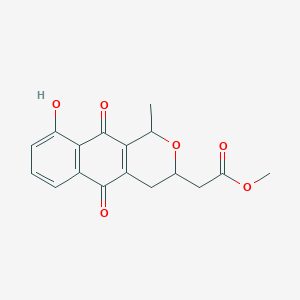
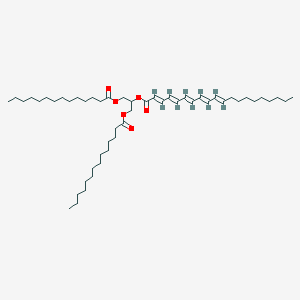
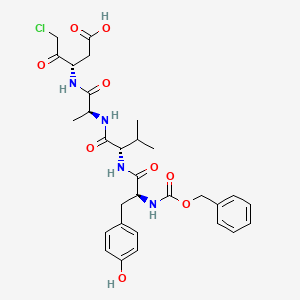
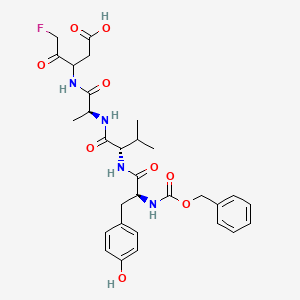

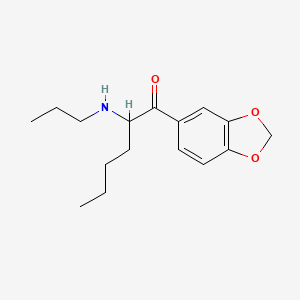
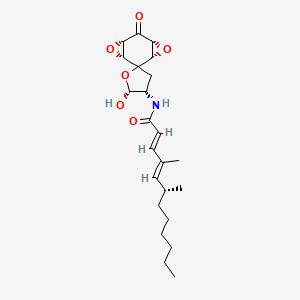
![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)

